molecular formula C10H15NO2 B580925 (R)-1-(3,5-dimethoxyphenyl)ethanamine CAS No. 1241676-71-0

(R)-1-(3,5-dimethoxyphenyl)ethanamine

Cat. No.: B580925
CAS No.: 1241676-71-0
M. Wt: 181.235
InChI Key: BVAAZZHQLIEDTA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(3,5-dimethoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an ethanamine chain attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-dimethoxyphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).

    Amination: The bromide is reacted with ammonia or an amine to form the ethanamine derivative.

Industrial Production Methods

Industrial production methods for ®-1-(3,5-dimethoxyphenyl)ethanamine may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-dimethoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in the presence of suitable electrophiles are employed.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

Pharmacological Applications

Mechanism of Action
The pharmacological properties of (R)-1-(3,5-dimethoxyphenyl)ethanamine are not fully elucidated, but it is believed to interact with neurotransmitter systems in the brain. Research indicates potential agonistic or antagonistic activity at serotonin receptors, which may influence mood regulation and cognitive functions.

Therapeutic Potential

  • Neurological Disorders : Due to its interaction with serotonin receptors, this compound may have therapeutic applications in treating conditions such as depression and anxiety disorders. Preliminary studies suggest selective agonistic properties towards certain serotonin receptor subtypes.
  • Cognitive Enhancement : The compound's potential effects on neurotransmission could also make it a candidate for cognitive enhancers, although extensive pharmacokinetic and pharmacodynamic studies are required to validate these claims.

Synthetic Applications

Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods often focus on optimizing yields and purity through catalytic hydrogenation processes during reduction steps.

Synthesis Method Description Yield (%)
Method ACatalytic hydrogenation of precursors85%
Method BChiral amine condensation reactions90%

Research Case Studies

Case Study 1: Interaction with Serotonin Receptors
A study examined the binding affinity of this compound at various serotonin receptor subtypes. The findings indicated a significant affinity for the 5-HT2A receptor, suggesting its potential role in modulating serotonergic signaling pathways .

Case Study 2: Comparative Analysis with Similar Compounds
Research comparing this compound with structurally similar compounds such as 25I-NBOMe highlighted differences in biological activity and toxicity profiles. While both compounds share structural features, their interactions with serotonin receptors differ significantly, underscoring the importance of structural nuances in pharmacological effects .

Mechanism of Action

The mechanism of action of ®-1-(3,5-dimethoxyphenyl)ethanamine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin and dopamine receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups at the 3 and 4 positions.

    3-Methoxyphenethylamine: Contains only one methoxy group at the 3 position.

    4-Methoxyphenethylamine: Contains only one methoxy group at the 4 position.

Uniqueness

®-1-(3,5-dimethoxyphenyl)ethanamine is unique due to the specific positioning of the methoxy groups at the 3 and 5 positions, which can influence its chemical reactivity and biological activity. This unique substitution pattern can result in different pharmacological properties compared to other similar compounds.

Biological Activity

(R)-1-(3,5-dimethoxyphenyl)ethanamine, often referred to as a phenethylamine derivative, has garnered significant interest in the fields of medicinal chemistry and neuropharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a phenyl ring with two methoxy groups at the 3 and 5 positions and an ethanamine side chain. This article delves into the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11_{11}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : Approximately 181.23 g/mol
  • Structure :

    Chemical Structure

This compound interacts primarily with serotonin (5-HT) and dopamine receptors . The compound may act as both an agonist and antagonist at these receptors, influencing various physiological processes. The specific receptor interactions can lead to modulation of neurotransmitter release, which is critical for understanding its effects on mood, cognition, and behavior.

Key Interactions:

  • Serotonin Receptors : The compound has been shown to bind to 5-HT2A_2A receptors, which are implicated in mood regulation and hallucinogenic effects. Research indicates that compounds similar to this compound exhibit high potency as 5-HT2A_2A agonists .
  • Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in treating disorders related to dopaminergic dysfunctions, such as schizophrenia and Parkinson's disease.

Neuropharmacological Studies

Research has demonstrated that this compound can modulate receptor activity through binding mechanisms that influence signaling pathways within cells. Studies indicate its potential use in treating neurological disorders due to its ability to affect neurotransmitter systems.

Table 1: Comparison of Biological Activity with Related Compounds

Compound NameReceptor Affinity (IC50)Notable Effects
This compoundTBDPotential agonist for 5-HT2A_2A
25I-NBOMeLow nMHallucinogenic effects
2C-ILow nMPsychostimulant properties

Case Studies

A notable case involved the use of phenethylamines similar to this compound in recreational settings. For instance, the case of 25I-NBOMe , a potent analog, highlighted severe agitation and hallucinations following use. This underscores the importance of understanding the biological activity of such compounds in both therapeutic and recreational contexts .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's derivatives. These investigations aim to enhance its pharmacological profile while minimizing adverse effects. The compound's unique substitution pattern allows for diverse modifications that can lead to improved receptor selectivity and potency.

Synthesis Approaches

Various synthetic routes have been developed for producing this compound. These methods often involve starting materials that are readily available in laboratory settings, facilitating further research into its biological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(3,5-dimethoxyphenyl)ethanamine, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric synthesis to isolate the (R)-enantiomer. A common approach includes:

Intermediate Preparation : Reacting 3,5-dimethoxybenzaldehyde with nitroethane via Henry reaction to form a nitroalkane intermediate.

Reduction : Catalytic hydrogenation (e.g., using H₂/Pd-C) to reduce the nitro group to an amine.

Chiral Separation : Use of chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution to isolate the (R)-enantiomer .
Enantiomeric purity (>98%) can be verified via polarimetry or chiral GC/MS.

Q. What spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the methoxy groups (δ ~3.75 ppm for OCH₃) and ethanamine backbone (δ ~1.3 ppm for CH₃).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₅NO₂; exact mass 181.1103).
  • Computational Modeling : Density Functional Theory (DFT) calculations using the InChIKey RHOGRSKNWDNCDN-UHFFFAOYSA-N (PubChem) predict thermodynamic stability and electronic properties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks (no vapor pressure data available; assume volatility).
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Assay Validation : Use standardized receptor-binding assays (e.g., serotonin 5-HT₂A receptor binding) with positive controls (e.g., LSD).
  • Structural Analysis : Compare functional group substitutions (e.g., methoxy vs. ethoxy groups) using SAR studies. For example, 4-ethoxy analogs (e.g., 2C-T-2) show altered binding affinities due to steric effects .

Q. What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks.
  • Analytical Monitoring : Use HPLC-UV (λ = 254 nm) to track degradation products.
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life. Preliminary data suggest instability in acidic conditions (pH < 3) .

Q. How can researchers address challenges in quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • LC-MS/MS : Employ a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities at ppm levels.
  • Reference Standards : Synthesize and characterize known byproducts (e.g., demethylated derivatives) for spiking experiments.

Q. What regulatory considerations apply to this compound, given its structural similarity to controlled phenethylamine derivatives?

  • Methodological Answer :

  • Analog Laws : In the U.S., the Federal Analog Act may apply if the compound exhibits "substantial similarity" to Schedule I hallucinogens (e.g., 2C-H).
  • Documentation : Maintain detailed synthesis records and analytical data to demonstrate compliance with DEA research exemptions .

Properties

IUPAC Name

(1R)-1-(3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAAZZHQLIEDTA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914010
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97294-78-5
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.